N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(phenylsulfanyl)acetamide hydrochloride is a benzothiazole-derived acetamide compound featuring distinct structural modifications. The benzothiazole core is substituted with fluorine atoms at positions 4 and 6, enhancing electronic and steric properties compared to unsubstituted analogs. The hydrochloride salt improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS2.ClH/c1-23(2)8-9-24(17(25)12-26-14-6-4-3-5-7-14)19-22-18-15(21)10-13(20)11-16(18)27-19;/h3-7,10-11H,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIRPSWTWAFGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials usually include 4,6-difluoro-1,3-benzothiazole and 2-(dimethylamino)ethylamine. The synthesis may proceed through the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving a substituted aniline and a sulfur source.
Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves nucleophilic substitution using 2-(dimethylamino)ethylamine.
Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Research Implications and Limitations
- Pharmacological Potential: The dimethylaminoethyl group in the target compound may enable interactions with amine-binding targets (e.g., kinases, GPCRs), while fluorine substitutions enhance stability.
- Gaps in Evidence : The provided sources lack comparative pharmacokinetic or efficacy data. Structural inferences are drawn from substituent trends in analogs (e.g., CF₃ for lipophilicity, OCH₃ for solubility) .
- Unique Features: The combination of 4,6-difluoro substitution, phenylsulfanyl, and dimethylaminoethyl groups makes this compound structurally distinct, warranting further empirical study.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-2-(Phenylsulfanyl)Acetamide Hydrochloride?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides) for amide bond formation and controlling reaction conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
- Using HPLC to monitor reaction progress and purity .
- Adjusting stoichiometric ratios of the benzothiazole and dimethylaminoethylamine precursors to minimize byproducts .
- Post-synthesis purification via recrystallization or column chromatography to isolate the hydrochloride salt .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms on the benzothiazole ring) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (e.g., %C, %N, %S) .
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does the dimethylaminoethyl group influence the compound’s reactivity and pharmacokinetic properties?
- Methodological Answer :
- Reactivity Studies : Perform kinetic analyses under varying pH conditions to assess the dimethylaminoethyl group’s nucleophilicity. Use computational modeling (e.g., DFT) to predict electron density distribution .
- Pharmacokinetics : Evaluate logP (lipophilicity) via shake-flask methods and plasma protein binding assays. Compare with analogs lacking the dimethylaminoethyl group .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Aggregate data from multiple studies to identify confounding variables (e.g., assay protocols, cell lines).
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to distinguish true efficacy from assay noise .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in reported IC₅₀ values .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
- Light/Heat Stress Testing : Expose to UV light (ICH Q1B guidelines) and thermal cycling to identify photodegradants or thermal decomposition .
Methodological Notes
- Controlled Reaction Environments : Use Schlenk lines for air-sensitive steps (e.g., thioether bond formation) .
- Biological Assays : Pair in vitro cytotoxicity screens (e.g., MTT assay) with in vivo models (e.g., xenografts) to correlate activity across systems .
- Data Reproducibility : Document solvent lot numbers and humidity levels to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
